![molecular formula C10H10F2O2 B13440096 (1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol is a chiral epoxide compound characterized by the presence of a difluorophenyl group and an epoxybutanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol typically involves the following steps:
Epoxidation: The starting material, (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol, undergoes epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selectivity and yield.
Purification: The crude product is purified using column chromatography to isolate the desired epoxide compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as continuous flow reactors, to enhance yield and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted epoxide derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
- (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol
- (2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol
Comparison:
(2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol: This compound is a precursor in the synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol. It lacks the epoxide ring, which is a key feature of the target compound.
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol: This compound is a reduced form of the target compound, where the epoxide ring is opened to form two hydroxyl groups
The uniqueness of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol lies in its epoxide ring, which imparts distinct chemical reactivity and potential for various applications.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)10(5-14-10)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6-,10-/m1/s1 |
Clave InChI |
HUEOYXUALXBOSZ-LHLIQPBNSA-N |
SMILES isomérico |
C[C@H]([C@]1(CO1)C2=C(C=C(C=C2)F)F)O |
SMILES canónico |
CC(C1(CO1)C2=C(C=C(C=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
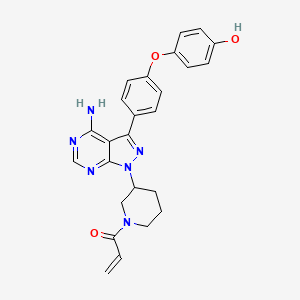
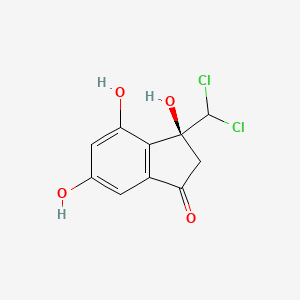
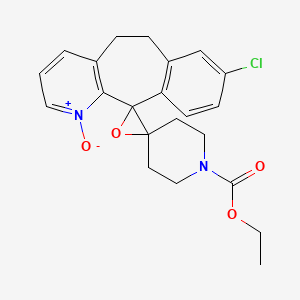
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)

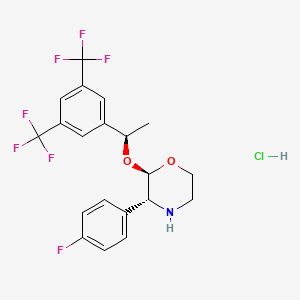
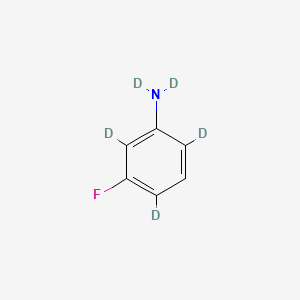
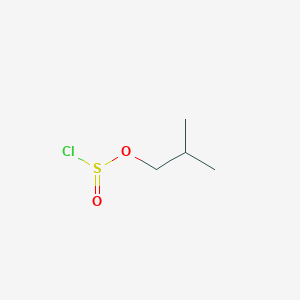
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
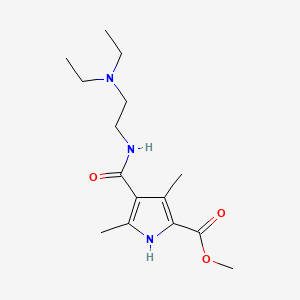
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
